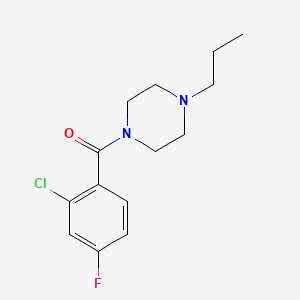![molecular formula C19H23N3O4 B5416955 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5416955.png)
1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid, commonly known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a piperidine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of MPPA involves the inhibition of specific enzymes and pathways in the body. MPPA has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell proliferation and survival. Additionally, MPPA has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects in the body. One of the primary effects is the inhibition of cancer cell growth and induction of apoptosis. Additionally, MPPA has been shown to inhibit the accumulation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. MPPA has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species, which are involved in oxidative stress.
实验室实验的优点和局限性
One of the advantages of using MPPA in lab experiments is its specificity for the PI3K and mTOR pathways, which allows for targeted inhibition of these pathways. Additionally, MPPA has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using MPPA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of MPPA. One area of research is the development of MPPA analogs with improved solubility and bioavailability. Additionally, further research is needed to determine the optimal dosage and administration of MPPA for therapeutic applications. Finally, more studies are needed to investigate the potential use of MPPA in the treatment of other diseases, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are several future directions for the study of MPPA, the current research suggests that it may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.
合成方法
The synthesis of MPPA involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-bromophenol with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base, such as potassium carbonate, to form 4-(1-methyl-1H-pyrazol-4-yl)phenol. The second step involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)phenol with 1-bromo-3-chloropropane in the presence of a base, such as sodium hydride, to form 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-hydroxyphenyl]propan-1-one. Finally, the final product is obtained by reacting 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-hydroxyphenyl]propan-1-one with piperidine-4-carboxylic acid in the presence of a base, such as cesium carbonate.
科学研究应用
MPPA has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been the treatment of cancer. MPPA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MPPA has been shown to inhibit the accumulation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
属性
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-21-14-15(13-20-21)7-8-17(23)22-11-9-19(10-12-22,18(24)25)26-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBCOFAFYUZISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)
![3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416875.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5416883.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5416894.png)
![4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)

![4-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}morpholine](/img/structure/B5416905.png)
![1-{1-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5416906.png)


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5416937.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5416954.png)
